4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-13-19-17(12-18(20-13)25-2)21-5-7-22(8-6-21)28(23,24)14-3-4-15-16(11-14)27-10-9-26-15/h3-4,11-12H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMLKKXZBKFQLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Chloro-6-methoxy-2-methylpyrimidine
The pyrimidine core is synthesized via cyclocondensation of methyl acetamidine (1) with dimethyl malonate (2) under basic conditions (NaOAc/MeOH), yielding 4,6-dihydroxy-2-methylpyrimidine (3) . Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux affords 4,6-dichloro-2-methylpyrimidine (4) , which undergoes selective methoxylation at C6 using NaOMe/MeOH to yield 4-chloro-6-methoxy-2-methylpyrimidine (5) .
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | NaOAc, MeOH | MeOH | 80°C | 78% |
| 2 | POCl₃ | Neat | 110°C | 85% |
| 3 | NaOMe, MeOH | MeOH | 65°C | 90% |
Synthesis of 4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine
Piperazine (6) reacts with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (7) in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction selectively sulfonylates one nitrogen of piperazine, yielding the monosubstituted product (8) .
Optimization Notes :
- Excess sulfonyl chloride (1.2 eq) ensures complete conversion.
- Reaction progress monitored via TLC (Rf = 0.5 in EtOAc/hexane 1:1).
Coupling of Pyrimidine and Piperazine Fragments
The final step involves SNAr reaction between 4-chloro-6-methoxy-2-methylpyrimidine (5) and 4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine (8) . Using diisopropylethylamine (DIPEA) in dimethyl sulfoxide (DMSO) at 90°C, the chloride at C4 is displaced by the piperazine nitrogen, yielding the target compound (9) .
Critical Parameters :
- Solvent : DMSO enhances nucleophilicity of piperazine.
- Base : DIPEA (2.5 eq) ensures deprotonation of the secondary amine.
- Reaction Time : 12–16 hours for >95% conversion.
Characterization and Analytical Data
The final product is characterized via:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine H5), 7.82 (d, J = 8.4 Hz, 1H, benzodioxine H5), 6.98 (d, J = 8.4 Hz, 1H, benzodioxine H7), 4.32–4.28 (m, 4H, –OCH₂CH₂O–), 3.87 (s, 3H, OCH₃), 3.72–3.68 (m, 8H, piperazine), 2.45 (s, 3H, CH₃).
- HRMS : m/z calculated for C₁₉H₂₂N₄O₅S [M+H]⁺: 443.1389; found: 443.1385.
Alternative Synthetic Routes
One-Pot Sulfonylation-Coupling Strategy
A patent-derived approach couples 4-chloro-6-methoxy-2-methylpyrimidine (5) directly with piperazine in the presence of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride (7) , leveraging in situ sulfonylation. While this reduces steps, competing side reactions (e.g., bis-sulfonylation) necessitate careful stoichiometric control.
Applications and Derivatives
The compound’s structural analogs exhibit anticancer activity via kinase inhibition (e.g., PI3K/Akt/mTOR pathway). Modifications at the pyrimidine C2 (e.g., replacing methyl with ethyl) or benzodioxine sulfonyl group are explored to enhance solubility and potency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
Table 1: Key Structural and Functional Comparisons
Functional Insights from Comparative Studies
Dopamine Receptor Selectivity :
- S 18126 and L 745,870 exhibit >100-fold selectivity for D4 over D2/D3 receptors. The target compound’s benzodioxine-sulfonyl-piperazine group may confer similar selectivity, though its pyrimidine core could alter binding kinetics .
- In contrast, raclopride’s benzamide-piperidine structure drives D2/D3 affinity, highlighting how core heterocycles dictate receptor specificity .
- In Vitro vs.
- Antimicrobial Potential: Pyrimidine-piperazine derivatives with sulfonyl groups (e.g., ) demonstrate antimicrobial activity against bacterial and fungal strains.
Structural Determinants of Activity
- Piperazine Modifications :
- Heterocyclic Cores :
- Pyrimidine (target compound) vs. pyrrolopyridine (L 745,870): Pyrimidine’s electron-deficient ring may strengthen π-π interactions with receptor aromatic residues, altering binding kinetics .
Biological Activity
The compound 4-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a novel organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 454.517 g/mol. The structure features a piperazine ring connected to a sulfonamide group derived from 2,3-dihydro-1,4-benzodioxine, along with a methoxy-substituted pyrimidine moiety.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.517 g/mol |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Enzyme Inhibition
Recent studies have explored the enzyme inhibitory potential of related compounds containing the benzodioxane moiety. For instance, compounds synthesized from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine were screened against key enzymes such as α-glucosidase and acetylcholinesterase. These studies indicate promising inhibitory activity, suggesting potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
Table: Enzyme Inhibition Data
| Compound Name | Target Enzyme | Inhibition Percentage |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfonamide | α-glucosidase | 68% |
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfonamide | Acetylcholinesterase | 75% |
Antimicrobial Activity
The antimicrobial efficacy of compounds similar to This compound has been evaluated against various bacterial and fungal strains. These studies reveal moderate activity against several pathogens, indicating potential for development as antimicrobial agents .
Table: Antimicrobial Activity Data
| Compound Name | Bacterial Strain | Fungal Strain | Activity Level |
|---|---|---|---|
| Benzodioxane-derived sulfonamide | E. coli | Candida albicans | Moderate |
| Benzodioxane-derived sulfonamide | Staphylococcus aureus | Aspergillus niger | Moderate |
Therapeutic Implications
The biological activities observed suggest that This compound may have therapeutic potential in various domains:
- Diabetes Management : Inhibition of α-glucosidase can help in managing postprandial blood glucose levels.
- Neuroprotection : The inhibition of acetylcholinesterase may contribute to cognitive enhancement in neurodegenerative diseases.
- Antimicrobial Treatments : Its moderate antimicrobial properties could be leveraged in developing new antibiotics.
Case Study 1: Enzyme Inhibition Profile
In a study focusing on the synthesis of sulfonamides derived from benzodioxane, researchers found that certain derivatives exhibited significant inhibition of both α-glucosidase and acetylcholinesterase. The compound's structure was linked to its efficacy in modulating these enzymes .
Case Study 2: Antimicrobial Screening
A series of benzodioxane derivatives were tested against common bacterial and fungal pathogens. The results indicated that while some compounds showed high efficacy against specific strains, others displayed only moderate activity. This variability underscores the need for further optimization of the chemical structure for enhanced biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
